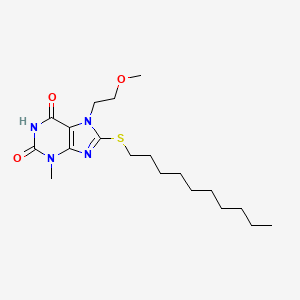

8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

説明

8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a purine derivative characterized by three key structural features:

- Position 3: A methyl group.

- Position 7: A 2-methoxyethyl substituent (CH2CH2OCH3), introducing ether-based polarity.

- Position 8: A decylsulfanyl (C10H21S) group, contributing significant lipophilicity.

The 2-methoxyethyl group enhances solubility compared to purely alkyl substituents, while the decylsulfanyl chain may improve membrane permeability .

特性

分子式 |

C19H32N4O3S |

|---|---|

分子量 |

396.5 g/mol |

IUPAC名 |

8-decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C19H32N4O3S/c1-4-5-6-7-8-9-10-11-14-27-19-20-16-15(23(19)12-13-26-3)17(24)21-18(25)22(16)2/h4-14H2,1-3H3,(H,21,24,25) |

InChIキー |

NHMFXPHQGFFFDT-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |

製品の起源 |

United States |

生物活性

8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic compound with the molecular formula and a molecular weight of 396.55 g/mol. Its IUPAC name reflects its complex structure, which includes a decyl sulfanyl group and a methoxyethyl side chain. This compound has garnered interest in research due to its potential biological activities.

The biological activity of 8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is primarily associated with its interactions at the molecular level, particularly as an analog of purine derivatives. Purines play critical roles in cellular processes such as energy transfer (ATP), signaling (cAMP), and as building blocks for nucleic acids. The modifications in this compound may enhance its affinity for specific biological targets, potentially leading to various pharmacological effects.

Antiviral Properties

Research indicates that compounds similar to 8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exhibit antiviral properties. For instance, studies on related purine derivatives have shown efficacy against influenza viruses, suggesting that this compound may also possess antiviral activity. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis or viral enzyme activity.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of purine derivatives are well-documented, with some studies indicating that they can induce apoptosis in cancer cells. The specific cytotoxicity profile of 8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione remains to be fully elucidated but may hold promise in cancer therapy.

| Property | Value |

|---|---|

| CAS Number | 372090-90-9 |

| Molecular Formula | C19H32N4O3S |

| Molecular Weight | 396.55 g/mol |

| IUPAC Name | 8-decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

| Solubility | Not available |

Biological Activity Summary

Case Studies and Research Findings

- Antiviral Activity : A study on modified purine analogues demonstrated significant antiviral activity against influenza viruses in vitro, with effective concentrations around 12 μM. This suggests that similar compounds could be developed for therapeutic use against viral infections .

- Cytotoxic Effects : Research on related compounds has shown that certain purine derivatives can selectively induce apoptosis in various cancer cell lines. Further investigation into the specific mechanisms of 8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is warranted to determine its potential as an anti-cancer agent.

- Immune Response Modulation : Preliminary findings indicate that compounds like 8-Decylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione may modulate immune responses, offering potential therapeutic avenues for conditions characterized by immune dysregulation .

類似化合物との比較

8-Decylsulfanyl-3-methyl-7-(3-methylbutyl)-3,7-dihydro-purine-2,6-dione

- Molecular Formula : C21H36N4O2S .

- Substituents :

- Position 7: 3-Methylbutyl (isopentyl; branched alkyl).

- Position 8: Decylsulfanyl.

- Key Differences :

- The 3-methylbutyl group at position 7 is purely hydrophobic, unlike the 2-methoxyethyl group in the target compound. This reduces solubility but may enhance lipid bilayer penetration.

- Higher molecular weight (408.6 g/mol vs. ~394.5 g/mol) due to the longer alkyl chain at position 7.

- Applications : Used in studies exploring alkyl chain length effects on purine bioactivity .

8-Mercapto-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

- Molecular Formula : C9H12N4O3S .

- Substituents :

- Position 7: 2-Methoxyethyl (same as target compound).

- Position 8: Mercapto (SH) group.

- Key Differences :

- The SH group at position 8 is highly reactive, making this compound prone to oxidation or disulfide formation, unlike the stable thioether (decylsulfanyl) in the target.

- Lower molecular weight (256.28 g/mol) and shorter chain length reduce lipophilicity.

8-(Ethylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

- Molecular Formula : C11H14N4O2S .

- Substituents :

- Position 7: Allyl (prop-2-en-1-yl) group.

- Position 8: Ethylsulfanyl.

- Key Differences :

- Shorter alkyl chains at both positions 7 and 8 (ethylsulfanyl vs. decylsulfanyl) result in lower molecular weight (266.32 g/mol) and reduced lipophilicity.

- The allyl group may participate in additional chemical reactions (e.g., Michael addition), unlike the inert 2-methoxyethyl group.

- Applications : Serves as a model for studying the impact of unsaturated substituents on purine derivatives .

Structural and Physicochemical Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。